molecular formula C9H13NO B1323293 2-Ethoxy-4-methylaniline CAS No. 23385-44-6

2-Ethoxy-4-methylaniline

Cat. No.: B1323293
CAS No.: 23385-44-6
M. Wt: 151.21 g/mol
InChI Key: QINJFUHLZDSQIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-4-methylaniline can be synthesized through several methods. One common approach involves the reaction of 2-methylaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar reagents and conditions. The process may include additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

  • 2-Ethoxy-4-nitroaniline
  • 2-Methoxy-4-methylaniline
  • 2-Ethoxy-5-methylaniline

Comparison: Compared to similar compounds, 2-Ethoxy-4-methylaniline is unique due to its specific substituent pattern, which influences its reactivity and applications. For example, the presence of both ethoxy and methyl groups can enhance its solubility and stability, making it more suitable for certain industrial and research applications .

Properties

IUPAC Name

2-ethoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINJFUHLZDSQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640925
Record name 2-Ethoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23385-44-6
Record name 2-Ethoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-4-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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